molecular formula C9H7F3N2O B6356105 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 905844-08-8

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6356105
CAS No.: 905844-08-8
M. Wt: 216.16 g/mol
InChI Key: GKRNOOAMDPOHJY-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains a furan ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of furan derivatives with pyrazole precursors under specific conditions. One common method involves the trifluoromethylation of carbon-centered radical intermediates, which can be achieved using radical trifluoromethylation techniques . The reaction conditions often include the use of catalysts such as palladium or gold, and the reactions are carried out in solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its combination of a furan ring, a pyrazole ring, and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-(furan-2-yl)-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-14-6(7-3-2-4-15-7)5-8(13-14)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRNOOAMDPOHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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